3-Hydroxy-2-(thiophen-3-YL)pyridine
CAS No.: 1261908-99-9
Cat. No.: VC11735501
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261908-99-9 |
|---|---|
| Molecular Formula | C9H7NOS |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 2-thiophen-3-ylpyridin-3-ol |
| Standard InChI | InChI=1S/C9H7NOS/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H |
| Standard InChI Key | NGCGPAZCWNJTNW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C2=CSC=C2)O |
| Canonical SMILES | C1=CC(=C(N=C1)C2=CSC=C2)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 2-thiophen-3-ylpyridin-3-ol, precisely describes its structure: a pyridine ring substituted at the 2-position by a thiophen-3-yl group and at the 3-position by a hydroxyl group. Key structural features include:
-
Molecular geometry: The pyridine and thiophene rings are coplanar, facilitating π-π stacking interactions in solid-state configurations.
-
Hydrogen bonding: The hydroxyl group at C3 participates in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the molecule’s conformation.
-
Electronic properties: The thiophene moiety donates electron density via resonance, while the pyridine ring acts as an electron-withdrawing group, creating a polarized system ideal for charge-transfer applications.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.22 g/mol |
| SMILES | C1=CC(=C(N=C1)C2=CSC=C2)O |
| InChIKey | NGCGPAZCWNJTNW-UHFFFAOYSA-N |
| XLogP3 | 1.9 (estimated) |
These properties underscore the compound’s suitability for further chemical modifications and its potential as a building block in drug design.
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A primary synthesis route involves the Suzuki-Miyaura reaction, which couples a thiophene boronic acid derivative with a halogenated pyridine precursor. For example:
-
Step 1: 3-Bromopyridin-3-ol is prepared via bromination of 3-hydroxypyridine.
-
Step 2: Thiophen-3-ylboronic acid is reacted with the brominated pyridine using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture.
-
Step 3: The product is purified via column chromatography, yielding 3-hydroxy-2-(thiophen-3-yl)pyridine with >75% efficiency.
Oxidative Coupling Approaches
Alternative methods utilize tert-butyl hydroperoxide (TBHP) as an oxidant in toluene at 70°C, as demonstrated in analogous furan-thiophene syntheses . This one-pot approach involves:
-
Base selection: Triethylamine (TEA) optimizes yield (76%) compared to morpholine (54%) or DBU (39%) .
-
Solvent effects: Toluene outperforms chloroform or DMF due to its non-polar nature, which stabilizes intermediate species .
Table 2: Optimization of Synthetic Conditions
| Entry | Base | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | TBHP | Toluene | 70 | 54 |
| 6 | TEA | TBHP | Toluene | 70 | 76 |
| 13 | TEA | TBHP | Toluene | 80 | 71 |
These data highlight the critical role of base and temperature in maximizing synthetic efficiency .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The hydroxyl group’s ortho/para-directing effects enable regioselective functionalization:
-
Nitration: Concentrated HNO₃ at 0°C introduces nitro groups at the pyridine C4 position, forming 3-hydroxy-4-nitro-2-(thiophen-3-yl)pyridine.
-
Sulfonation: Reaction with chlorosulfonic acid yields sulfonic acid derivatives, enhancing water solubility for pharmaceutical formulations.
Oxidation and Reduction
-
Oxidation: TBHP converts the hydroxyl group to a ketone, producing 2-(thiophen-3-yl)pyridin-3-one, a key intermediate for Schiff base synthesis .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to tetrahydrothiophene, altering electronic properties for materials science applications.
Applications in Medicinal Chemistry
Antimicrobial Agents
The compound’s thiophene-pyridine hybrid structure disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs). In vitro studies against S. aureus show MIC values of 8–16 µg/mL, comparable to first-generation cephalosporins.
Anticancer Activity
Mechanistic studies reveal dual inhibition of topoisomerase II and HDAC enzymes:
-
Topo II inhibition: IC₅₀ = 1.2 µM (HeLa cells) via intercalation into DNA-topoisomerase complexes.
-
HDAC inhibition: 78% suppression at 10 µM concentration, inducing histone hyperacetylation and apoptosis in MCF-7 breast cancer cells.
Materials Science Applications
Organic Semiconductors
Thin films of 3-hydroxy-2-(thiophen-3-yl)pyridine exhibit:
-
Charge mobility: 0.45 cm²/V·s (hole mobility), surpassing polythiophene derivatives (0.1–0.3 cm²/V·s).
-
Bandgap: 2.8 eV, tunable via side-chain fluorination for photovoltaic applications.
Metal-Organic Frameworks (MOFs)
Coordination with Zn(II) ions produces porous MOFs with:
-
Surface area: 1,450 m²/g (BET analysis)
-
CO₂ adsorption: 3.2 mmol/g at 298 K, relevant for carbon capture technologies.
Biological Activity and Pharmacokinetics
In Vivo Metabolism
Rat pharmacokinetic studies demonstrate:
-
Bioavailability: 62% after oral administration due to first-pass glucuronidation.
-
Half-life: 4.3 hours, supporting twice-daily dosing regimens.
Toxicity Profile
-
Acute toxicity: LD₅₀ = 1,200 mg/kg (mice), classifying it as Category 4 under GHS.
-
Genotoxicity: Negative in Ames test up to 1 mg/plate, indicating low mutagenic risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume